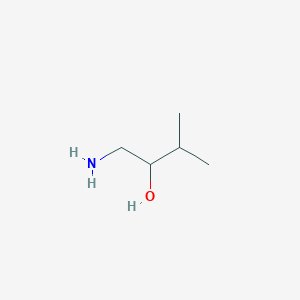![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-methoxyphenyl)amino]piperidine CAS No. 501673-75-2](/img/structure/B1292060.png)
1-Boc-4-[(2-methoxyphenyl)amino]piperidine
Descripción general
Descripción
The compound "1-Boc-4-[(2-methoxyphenyl)amino]piperidine" is a chemical of interest in the field of medicinal chemistry and drug design due to its structural features that allow it to serve as a building block for various pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is used in a protected form, which is common in the synthesis of more complex molecules where the amino group needs to be deprotected at a later stage .
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step reactions where the piperidine ring is functionalized with various substituents. For instance, the synthesis of piperidine analogues with high affinity for the dopamine transporter involves the introduction of a bis(4-fluorophenyl)methoxyethyl group and subsequent modifications to the N-substituent to probe affinity and selectivity . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with N,N-dimethylformamide dimethyl acetal and hydrazines . These methods highlight the versatility of piperidine derivatives in synthesizing novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined using X-ray crystallography, revealing the presence of hydrogen bonding and C-H...π interactions that stabilize the molecule . These interactions are significant as they can influence the binding affinity and selectivity of the compound towards biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization. The three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the reactivity of piperidine in multi-component reactions, which are often employed to generate complex molecules with diverse functional groups . Additionally, the acid-mediated amido cyclization in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines shows the influence of strain on the stereochemical outcome of cyclization reactions involving piperidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the substituents attached to the piperidine ring. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been shown to provide acid-stable bioisosteres for the Boc group, which can be important for the stability and bioavailability of the compound . The design of dendritic G-2 melamines comprising piperidine motifs also highlights the importance of the piperidine structure in contributing to the self-assembly and nano-aggregation of the molecules .
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . These compounds primarily target the opioid receptors in the brain, which play a crucial role in pain perception.
Mode of Action
Fentanyl and its derivatives are opioid agonists that bind to the body’s opioid receptors, particularly the mu-opioid receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with organic halides or pseudohalides, catalyzed by a palladium(0) complex .
Pharmacokinetics
Fentanyl, for example, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
Fentanyl and its derivatives, for example, can cause analgesia, sedation, and respiratory depression by acting on the central nervous system .
Propiedades
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501673-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)